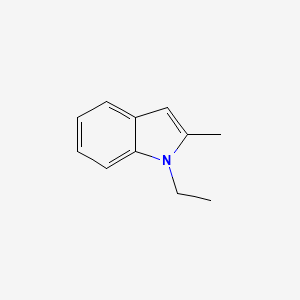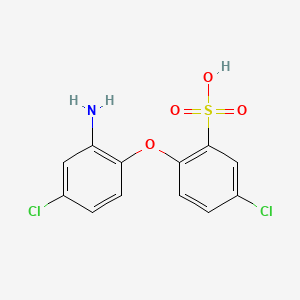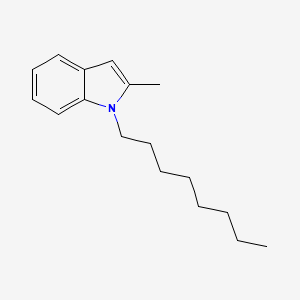![molecular formula C6H5ClN4 B1360407 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23000-43-3](/img/structure/B1360407.png)
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings.
Mécanisme D'action
Target of Action
The primary target of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It interacts with CDK2, preventing its normal function and leading to a significant alteration in cell cycle progression . This interaction results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest, particularly at the G0-G1 stage .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it induces apoptosis within HCT cells .
Analyse Biochimique
Biochemical Properties
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83 . This interaction disrupts the enzyme’s function, preventing the phosphorylation of target proteins necessary for cell cycle progression.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . Additionally, it promotes apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins . The compound also affects cell signaling pathways, including the inhibition of the CDK2/cyclin A2 complex, which is essential for DNA replication and cell division . These cellular effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, molecular docking studies have shown that the compound forms stable interactions with CDK2, further supporting its role as a potent inhibitor . The changes in gene expression induced by the compound include the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods . Long-term studies have also shown that the compound can induce sustained cell cycle arrest and apoptosis, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the importance of optimizing the dosage to achieve a balance between efficacy and safety. Threshold effects have also been noted, with a minimum effective dose required to achieve significant antitumor activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CDK2. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can also exhibit biological activity, contributing to the overall effects of the compound . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization within cells can affect its activity, with higher concentrations observed in the nucleus where CDK2 is predominantly located . The compound’s distribution can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it exerts its inhibitory effects on CDK2 . The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments . This subcellular localization is crucial for its activity, as it ensures that the compound is in close proximity to its target enzyme . The compound’s activity and function can be influenced by its localization, with potential implications for its therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process. One common method starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This intermediate undergoes cyclization and chlorination reactions to form the desired pyrazolopyrimidine structure . The reaction conditions often include the use of phosphorus oxychloride (POCl3) as a chlorinating agent and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods typically involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position is highly reactive and can be substituted by various nucleophiles, such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: The pyrazolopyrimidine scaffold can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride (POCl3): Used for chlorination reactions.
Methylamine: Used in nucleophilic substitution reactions.
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyrazolopyrimidines, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly cyclin-dependent kinase 2 (CDK2) inhibitors, which are potential anticancer agents.
Biological Research: The compound is used in studies to understand the molecular mechanisms of various diseases and to develop new therapeutic strategies.
Industrial Applications: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 4-position and the methyl group at the 1-position allows for targeted modifications and the development of derivatives with enhanced pharmacological properties .
Propriétés
IUPAC Name |
4-chloro-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFLNALVPBLGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277274 | |
| Record name | 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23000-43-3 | |
| Record name | 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAD5BMA4P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine?
A1: this compound exhibits interesting reactivity with ketone carbanions []. This reaction allows for the substitution of the chlorine atom with various ketone groups, opening possibilities for synthesizing diverse pyrazolo[3,4-d]pyrimidine derivatives.
Q2: Can you elaborate on the role of 1,3-dimethylbenzimidazolium iodide in reactions involving this compound?
A2: Research indicates that 1,3-dimethylbenzimidazolium iodide can act as a catalyst in reactions with this compound and aromatic aldehydes []. Specifically, it facilitates the aroylation of the pyrazolo[3,4-d]pyrimidine derivative, leading to the formation of aryl 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones. This catalytic activity offers a milder and potentially more efficient route for this specific chemical transformation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
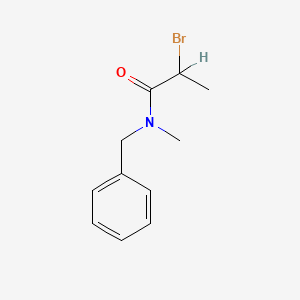
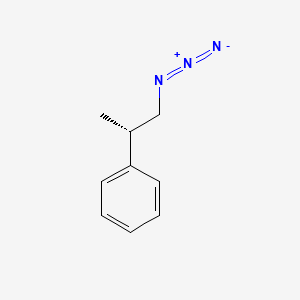


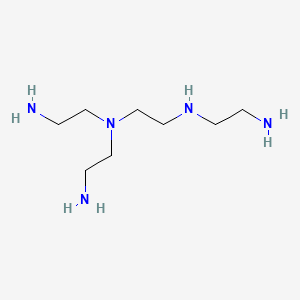
![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)




